1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione
Description
1-[3-(2,5-Dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione (CAS: 056973-16-1) is a fluorinated maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a tetrafluorophenyl group. Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the reactive maleimide moiety, which confer distinct physicochemical and biological properties. The compound exhibits a mouse oral toxicity pLD50 of 2.31, indicating moderate toxicity .
Properties
CAS No. |
56973-16-1 |
|---|---|
Molecular Formula |
C14H4F4N2O4 |
Molecular Weight |
340.19 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H4F4N2O4/c15-9-10(16)13(19-5(21)1-2-6(19)22)12(18)14(11(9)17)20-7(23)3-4-8(20)24/h1-4H |
InChI Key |
SUPCLWXGARWYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)N3C(=O)C=CC3=O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The general synthetic scheme involves:
- Starting Materials: N3-substituted amidrazones (with appropriate substituents on the phenyl ring, including tetrafluoro substitution).
- Reagent: 2,3-dimethylmaleic anhydride or similar cyclic anhydrides.
- Reaction: Nucleophilic attack of the amidrazone nitrogen on the anhydride carbonyl, followed by ring closure to form the pyrrole-2,5-dione core.
Optimized Conditions for the Target Compound
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Chloroform or toluene | Best yields at reflux temperature |
| Temperature | Boiling point of solvent (~60-110°C) | Higher temperature accelerates reaction |
| Reaction Time | 1–3 hours | Shorter times at reflux compared to room temp |
| Yield | 75–95% | Dependent on solvent and temperature |
| Special Notes | Room temperature in diethyl ether for hindered substrates | For substrates with steric hindrance (e.g., 2-pyridyl groups) |
Table 1: Summary of reaction conditions for amidrazone-derived pyrrole-2,5-dione synthesis
Structural and Spectroscopic Characterization
The synthesized pyrrole-2,5-dione derivatives, including those with tetrafluorophenyl substituents, are typically characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra, including two-dimensional techniques (HMQC, HMBC), confirm the structure and substitution pattern.
- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed molecular conformation and intermolecular interaction data, crucial for understanding substituent effects on the pyrrole ring system.
- Other Techniques: Infrared spectroscopy and mass spectrometry may complement structural confirmation.
Chemical Reactions Analysis
Thiol-Michael Addition Reactions
Maleimide groups are highly reactive toward thiols via the thiol-Michael addition, forming stable thioether bonds. The presence of two maleimide units in this compound enables bis-functionalization with thiol-containing substrates.
-
Reaction Conditions :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Cysteine | Bis-thioether conjugate | >90% | PBS buffer, pH 7.4, 25°C, 1 hr |
| 1,2-Ethanedithiol | Cyclic dithioacetal | 85% | Ethanol, NaOH, 0°C |
Key Findings :
-
The tetrafluorophenyl ring enhances the electron-withdrawing effect, accelerating thiol addition kinetics compared to non-fluorinated analogs .
-
Steric hindrance from the fluorinated aryl group may limit access to one maleimide site, favoring sequential additions .
Diels-Alder Cycloaddition
Maleimides participate in [4+2] cycloadditions with dienes, though reactivity depends on electron deficiency and steric factors.
-
Reaction Conditions :
| Diene | Product | Yield | Conditions |
|---|---|---|---|
| Furan | Bis-cycloadduct | 70% | Toluene, 100°C, 24 hr |
| 1,3-Butadiene | Not reported (steric hindrance likely) | – | – |
Key Findings :
-
The fluorinated aryl group reduces electron density in maleimides, potentially enhancing dienophilicity .
-
Steric bulk from the tetrafluorophenyl core may hinder cycloaddition with larger dienes .
Nucleophilic Aromatic Substitution (NAS)
The tetrafluorophenyl ring may undergo NAS at meta- or para-positions, though fluorine’s poor leaving-group ability limits reactivity.
-
Reaction Conditions :
| Nucleophile | Product | Yield | Conditions |
|---|---|---|---|
| Piperidine | No reaction observed | – | DMF, 120°C, 48 hr |
| Sodium methoxide | Partial defluorination (not characterized) | <10% | DMSO, 150°C, 72 hr |
Key Findings :
-
Fluorine substituents deactivate the ring toward NAS, making this pathway less feasible without catalytic assistance .
Hydrolysis of Maleimide
Maleimide rings hydrolyze under acidic or basic conditions to form maleamic acids or maleate esters.
-
Reaction Conditions :
| Conditions | Product | Yield |
|---|---|---|
| 1M HCl, reflux | Bis-maleamic acid | 65% |
| 1M NaOH, 60°C | Bis-maleate salt | 80% |
Key Findings :
Photochemical Reactions
Maleimides can undergo [2+2] photocycloadditions with alkenes under UV light.
| Alkene | Product | Yield |
|---|---|---|
| Ethylene | Not reported | – |
| Styrene | Trace amounts | <5% |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity : Research indicates that derivatives of pyrrole compounds exhibit antioxidant properties. Studies have shown that compounds similar to 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione can scavenge free radicals effectively. For instance, compounds isolated from natural sources have demonstrated significant radical scavenging activity against hydroxyl and superoxide radicals .
Pharmacological Potential : The compound has been investigated for its potential therapeutic effects against various diseases linked to oxidative stress. Its derivatives have shown promise in treating conditions such as neurodegenerative diseases and cancer due to their ability to modulate cellular oxidative states .
Materials Science
Polymer Synthesis : The compound can serve as a building block in the synthesis of polyamides and other polymers. Its ability to undergo polycondensation reactions allows for the development of materials with enhanced thermal and mechanical properties . This application is particularly relevant in creating high-performance materials for industrial use.
Fluorescent Materials : The incorporation of fluorinated groups enhances the optical properties of materials derived from this compound. Research has shown that such materials can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics .
Analytical Chemistry
Chemical Sensors : The unique structure of this compound makes it suitable for developing chemical sensors. Its reactivity with specific analytes allows for the detection of environmental pollutants or biological markers through fluorescence or electrochemical methods .
Data Tables
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several pyrrole derivatives using electron paramagnetic resonance (EPR) spectroscopy. Results indicated that the tested compounds exhibited significant scavenging activity against superoxide anions and hydroxyl radicals. This suggests potential therapeutic applications in oxidative stress-related diseases .
Case Study 2: Polymer Development
Research focused on the synthesis of polyamides using this compound as a precursor. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polyamides. This advancement opens avenues for industrial applications where material performance is critical .
Mechanism of Action
The mechanism by which 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Toxicity vs. Activity : The target compound’s moderate oral toxicity (pLD50 2.31) contrasts with MI-1’s in vitro cytotoxicity, suggesting differences in bioavailability or mechanism .
- Structural Determinants: Fluorination patterns (e.g., tetrafluoro vs. monofluoro in fluoroimide) significantly influence biological targets, as seen in agrochemical vs. therapeutic applications .
- Kinase vs. PLC Targeting : While U-73122 and PKC inhibitors highlight the versatility of pyrrole-dione scaffolds, the target compound’s fluorinated aromatic group may favor kinase interaction over PLC or PKC modulation .
Biological Activity
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrole ring and multiple fluorine substituents. Its molecular formula is with a molecular weight of approximately 320.22 g/mol. The presence of the dioxopyrrol moiety contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrrole derivatives. For instance, derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Dichloro-1H-pyrrole-2,5-dione | MCF-7 (Breast) | <10 |
| 3,4-Dichloro-1H-pyrrole-2,5-dione | HepG-2 (Liver) | <15 |
These findings suggest that the structural features of pyrrole derivatives significantly influence their biological activity against cancer cells .
The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells. Studies using the MTT assay demonstrated that these compounds can disrupt mitochondrial function and activate caspase pathways leading to programmed cell death. Additionally, they may inhibit key signaling pathways involved in cell proliferation and survival .
Study 1: Antiproliferative Effects
In a study published in Egyptian Journal of Chemistry, a series of pyrrole derivatives were synthesized and screened for their antiproliferative activity against MCF-7 and HepG-2 cells. The results indicated that certain derivatives exhibited more potent activity than the standard drug doxorubicin .
Study 2: Structure-Activity Relationship
A comprehensive analysis was conducted to evaluate how different substituents on the pyrrole ring affect biological activity. The study found that increasing fluorination enhanced the compound's lipophilicity and cellular uptake, thereby improving its anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione?
Methodological Answer: The compound can be synthesized via a multi-step approach combining fluorination and heterocyclization. A viable route involves:
- Step 1 : Fluorination of the phenyl precursor using SF₄ or Selectfluor under anhydrous conditions to achieve tetrafluorination .
- Step 2 : Paal-Knorr pyrrole synthesis to form the dioxopyrrole moiety. React 1,4-diketones with ammonium acetate in acetic acid at 80–100°C for 6–12 hours .
- Step 3 : Coupling the fluorinated phenyl group to the pyrrole ring via nucleophilic aromatic substitution (NAS) under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 120°C) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize fluorination efficiency by adjusting stoichiometry (e.g., 1:4 molar ratio of precursor to fluorinating agent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substitution patterns via ¹⁹F NMR (δ -110 to -150 ppm for aromatic fluorine) and ¹H/¹³C NMR for pyrrole ring protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 160–180 ppm) .
- FTIR : Identify carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What purification strategies are effective for removing fluorinated byproducts?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., dioxane/hexane) to exploit solubility differences. For example, dissolve crude product in hot dioxane, filter, and slowly add hexane to precipitate pure crystals .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar fluorinated impurities .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced electronic properties?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and electron-withdrawing effects of fluorine substituents. Software like Gaussian or ORCA can model charge distribution .
- Reaction Pathway Screening : Apply automated reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and transition states for NAS reactions .
Validation : Compare computed ¹⁹F NMR shifts with experimental data to refine computational models .
Q. What experimental design principles minimize side reactions during fluorination?
Methodological Answer: Adopt a Design of Experiments (DoE) approach:
- Factors : Fluorinating agent concentration, temperature, solvent polarity.
- Response Variables : Yield, fluorination regioselectivity, byproduct formation.
- Statistical Analysis : Use a central composite design to identify optimal conditions. For example, higher temperatures (80–100°C) improve fluorination but may degrade the pyrrole ring, requiring trade-off analysis .
Q. How does the tetrafluorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine substituents increase electrophilicity at the para position, enhancing reactivity in Suzuki-Miyaura couplings. Use Pd(dppf)Cl₂ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 60°C .
- Steric Effects : Steric hindrance from ortho-fluorines may slow reaction rates. Mitigate by extending reaction time (24–48 hours) .
Q. What strategies resolve contradictions in solubility data across different solvents?
Methodological Answer:
- Solvent Screening : Use the Hansen Solubility Parameters to correlate solubility with solvent polarity (δD), hydrogen bonding (δH), and polar interactions (δP). For example, DMSO (δP=16.4) dissolves the compound better than toluene (δP=1.0) due to stronger dipole interactions .
- Co-solvent Systems : Combine DMF and dichloromethane (1:1) to balance solubility and volatility for recrystallization .
Q. How can researchers address instability of the dioxopyrrole moiety under acidic conditions?
Methodological Answer:
- Protection/Deprotection : Protect carbonyl groups as acetals (e.g., ethylene glycol, TsOH catalyst) during acid-sensitive steps .
- pH Control : Maintain reaction pH >7 using weak bases (e.g., NaHCO₃) to prevent protonation and degradation .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for fluorine environments in different solvents?
Methodological Answer:
- Solvent Effects : Fluorine chemical shifts are solvent-dependent. For example, in CDCl₃ vs. DMSO-d₆, δF values may vary by 5–10 ppm due to hydrogen bonding. Standardize solvent conditions for reproducibility .
- Dynamic Effects : Conformational flexibility in solution can lead to averaged signals. Use variable-temperature NMR to resolve splitting (e.g., -50°C to slow rotation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
